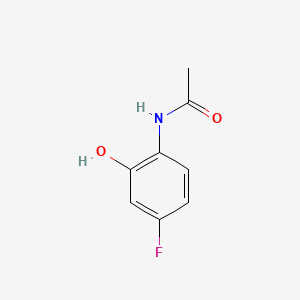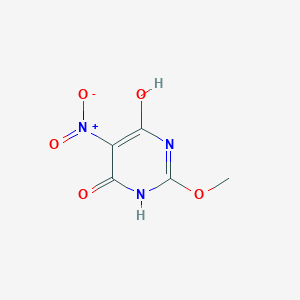
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. The presence of the propylsulfanyl group and the carbaldehyde functional group in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(propylthio)quinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. This method is particularly useful for synthesizing quinoline derivatives with various substituents.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also gaining popularity in the industrial production of quinoline derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
Oxidation: 8-Methyl-2-(propylsulfanyl)quinoline-3-carboxylic acid.
Reduction: 8-Methyl-2-(propylsulfanyl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a valuable intermediate for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound can be used as a starting material for the synthesis of biologically active molecules.
Medicine: Quinoline derivatives have been studied for their potential use as antimalarial, anti-inflammatory, and anticancer agents. This compound can be used in the development of new therapeutic agents.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and agrochemicals. This compound can be used as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The propylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro substituent instead of a propylsulfanyl group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a methyl group.
Quinoline-3-carbaldehyde: Lacks the methyl and propylsulfanyl substituents.
Uniqueness
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is unique due to the presence of both the propylsulfanyl and carbaldehyde functional groups
Eigenschaften
CAS-Nummer |
920494-64-0 |
|---|---|
Molekularformel |
C14H15NOS |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
8-methyl-2-propylsulfanylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C14H15NOS/c1-3-7-17-14-12(9-16)8-11-6-4-5-10(2)13(11)15-14/h4-6,8-9H,3,7H2,1-2H3 |
InChI-Schlüssel |
FPOYGUNTAVOBNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC2=C(C=CC=C2C=C1C=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Azabicyclo[2.2.2]oct-2-ene, 3-(5-pyrimidinyl)-](/img/structure/B8668649.png)













